molecular formula C16H22N2O2 B1292703 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate CAS No. 1135424-15-5

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

Cat. No. B1292703
M. Wt: 274.36 g/mol
InChI Key: WYEVVQJLTXBMPM-UHFFFAOYSA-N
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Description

“3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” is a complex organic compound. However, there is limited information available about this specific compound. It appears to be a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains diethylaminoethyl , which is a common functional group in organic chemistry12.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an indole derivative with a suitable electrophile3. However, the specific synthesis process for “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” is not explicitly provided in the literature. However, based on its name, it likely contains an indole ring, a diethylaminoethyl group, and an acetate group12.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate”. However, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” are not explicitly mentioned in the literature. However, similar compounds, such as diethylaminoethyl methacrylate, are known to exhibit temperature-responsive behavior5.


Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Many studies focus on the synthesis and characterization of new compounds derived from indole structures, which include 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate. For instance, Prasad (2017) reported on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, highlighting the potential for these compounds in antimicrobial applications (Prasad, 2017).

  • Antimicrobial and Antifungal Activity : Research has also explored the antimicrobial and antifungal properties of indole derivatives. Singh and Vedi (2014) investigated triazolylindole derivatives for antifungal activity, emphasizing the potential of these compounds in developing new antifungal agents (Singh & Vedi, 2014).

  • Antiallergic Agents : Indole derivatives have been examined for their potential as antiallergic agents. Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides and evaluated them as antiallergic compounds, with some derivatives showing significant potency (Menciu et al., 1999).

  • Biological Evaluation and Antimicrobial Screening : The biological activity of novel indole-based compounds is a key area of research. Muralikrishna et al. (2014) conducted a study on the synthesis, characterization, and biological evaluation of indole-based acetohydrazide, focusing on its antimicrobial properties (Muralikrishna et al., 2014).

  • Chemical Reactions and Mechanisms : Investigations into the chemical reactions and mechanisms involving indole derivatives are also significant. Koz’minykh et al. (2006) studied the regioselective addition of aromatic amines to indole-derived compounds, providing insights into the chemical properties and reactivity of these molecules (Koz’minykh et al., 2006).

Safety And Hazards

The safety and hazards associated with “3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate” are not readily available in the literature. However, compounds containing diethylaminoethyl groups can be hazardous and may cause eye irritation and drowsiness or dizziness67.


Future Directions

properties

IUPAC Name

[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEVVQJLTXBMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647359
Record name 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

CAS RN

1135424-15-5
Record name 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-DET
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXY-N,N-DIETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KS Yoon, JM Lee, YH Kim, SK Suh, HJ Cha - Toxicology Letters, 2020 - Elsevier
Two synthetic tryptamines, namely [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate (4-AcO-DET) and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol (4-HO-MET), are abused by …
Number of citations: 7 www.sciencedirect.com
V Catalani, JM Corkery, A Guirguis… - European …, 2021 - Elsevier
Psychedelics alter the perception of reality through agonist or partial agonist interaction with the 2A serotoninergic receptor. They are classified as phenethylamines, tryptamines and …
Number of citations: 18 www.sciencedirect.com
KS Yoon, HJ Cha, SO Choi, JM Lee - Toxicology Letters, 2022 - Elsevier
Two new psychoactive substances (NPSs) classified as phenethylamines, namely 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-…
Number of citations: 2 www.sciencedirect.com
CA Locatelli, D Lonati, VM Petrolini - Brain and heart dynamics, 2020 - Springer
Over the past decade, several new chemical compounds (the so-called NPS, new or novel psychoactive substances) have been synthesized and placed on the abuse market. About a …
Number of citations: 4 link.springer.com
EY Chung, HJ Cha, HK Min, J Yun - Archives of Pharmacal Research, 2021 - Springer
Over the last decade, new psychoactive substances (NPS) have continuously been the focus of the international society since their emergence on the illicit drug market. NPS can be …
Number of citations: 19 link.springer.com
E Hong, SM Gu, JM Kim, KS Yoon, JM Lee… - Toxicology …, 2022 - academic.oup.com
The use of many benzodiazepines is controlled worldwide due to their high likelihood of abuse and potential adverse effects. Flubromazepam—a designer benzodiazepine—is a long-…
Number of citations: 1 academic.oup.com
KS Yoon, SJ Kwack - … of Toxicology and Environmental Health, Part …, 2021 - Taylor & Francis
Triclosan (TCS) is an antibacterial and antifungal agent used in many consumer products and exhibits a chemical structure similar to non-steroidal estrogen, which is known to induce …
Number of citations: 11 www.tandfonline.com
W Liu, M Zi, R Naumann, S Ulm, J Jin, DM Taglieri… - Circulation, 2011 - Am Heart Assoc
Background— Stress-induced hypertrophic remodeling is a critical pathogenetic process leading to heart failure. Although many signal transduction cascades are demonstrated as …
Number of citations: 104 www.ahajournals.org
Y Wang, H Tsui, Y Ke, Y Shi, Y Li, L Davies… - Circulation …, 2014 - Am Heart Assoc
Background— Impaired sarcoplasmic reticular Ca 2+ uptake resulting from decreased sarcoplasmic reticulum Ca 2+ -ATPase type 2a (SERCA2a) expression or activity is a …
Number of citations: 33 www.ahajournals.org

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